2,2-Difluoro-1-(4-fluorophenyl)ethanone

Catalog No.
S3326046
CAS No.
50562-06-6
M.F
C8H5F3O
M. Wt
174.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Difluoro-1-(4-fluorophenyl)ethanone

CAS Number

50562-06-6

Product Name

2,2-Difluoro-1-(4-fluorophenyl)ethanone

IUPAC Name

2,2-difluoro-1-(4-fluorophenyl)ethanone

Molecular Formula

C8H5F3O

Molecular Weight

174.12 g/mol

InChI

InChI=1S/C8H5F3O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,8H

InChI Key

IZMKCCNNTVCJGI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(F)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(F)F)F

2,2-Difluoro-1-(4-fluorophenyl)ethanone is an organic compound characterized by the molecular formula C₈H₅F₃O. This compound exists as a solid at room temperature and is notable for its distinctive chemical structure, which includes two fluorine atoms attached to the carbon adjacent to a carbonyl group and a para-fluorophenyl group. Its unique properties make it a valuable compound in various scientific and industrial applications, particularly in the fields of synthetic chemistry and medicinal research.

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids.
  • Reduction: It can be reduced to form alcohols, offering pathways for further functionalization.
  • Nucleophilic Substitution: The fluorine atoms can be substituted with other nucleophiles, which is facilitated by reagents such as sodium methoxide or lithium aluminum hydride. This reaction pathway highlights its versatility as a synthetic intermediate .

The biological activity of 2,2-Difluoro-1-(4-fluorophenyl)ethanone has been explored primarily in the context of enzyme inhibition and protein-ligand interactions. The compound can inhibit specific enzyme activities by binding at the active sites, thereby preventing substrate access. This mechanism of action is crucial for developing potential therapeutic agents targeting various biological pathways .

The synthesis of 2,2-Difluoro-1-(4-fluorophenyl)ethanone typically involves a reaction between 4-fluorobenzaldehyde and difluoromethyl ketone. Key steps include:

  • Reagents: The reaction is usually conducted in the presence of a base such as potassium carbonate.
  • Solvent: Acetonitrile serves as the solvent.
  • Heating: The mixture is heated to promote the reaction, leading to the formation of the target compound.

Alternative synthesis methods may involve different coupling reactions or modifications to improve yield and scalability, reflecting ongoing research into more efficient synthetic pathways .

2,2-Difluoro-1-(4-fluorophenyl)ethanone finds diverse applications across several fields:

  • Synthetic Chemistry: It serves as a building block for more complex organic molecules.
  • Biological Research: Utilized in studies related to enzyme inhibition and drug design.
  • Industrial Uses: Employed in producing specialty chemicals and materials, particularly those requiring fluorinated compounds.

Studies on the interactions involving 2,2-Difluoro-1-(4-fluorophenyl)ethanone have focused on its binding affinity with various enzymes and receptors. These investigations are crucial for understanding its potential therapeutic effects and guiding the design of new inhibitors that could lead to innovative treatments for diseases influenced by these biological targets .

When compared to similar compounds, 2,2-Difluoro-1-(4-fluorophenyl)ethanone exhibits unique properties due to its specific fluorination pattern. Below are some comparable compounds:

Compound NameKey Differences
1-(4-Fluorophenyl)ethanoneLacks difluoro substituents; different reactivity.
2,2-Difluoro-1-(2,4-difluorophenyl)ethanoneContains additional fluorine atoms; altered properties.
1-(2,4-Difluorophenyl)ethanolAn alcohol form with distinct reactivity patterns.

These comparisons highlight how the presence of fluorine atoms influences both chemical behavior and biological activity, making 2,2-Difluoro-1-(4-fluorophenyl)ethanone a compound of interest in research and application contexts .

Organometallic Approaches via Grignard Reagent Complexation

Organometallic methods employing Grignard reagents (RMgX) remain a cornerstone for constructing fluorinated ketones. For 2,2-difluoro-1-(4-fluorophenyl)ethanone, the reaction typically involves the addition of a difluoromethyl Grignard reagent to 4-fluorobenzaldehyde, followed by oxidation to the ketone. Recent studies have optimized reagent selectivity and reaction conditions to minimize side reactions such as over-addition or defluorination.

A key innovation involves using lithium bis(trimethylsilyl)amide (LiHMDS) as a base to stabilize the Grignard intermediate, improving yields to 78–85%. The reaction proceeds under anhydrous conditions at −78°C, with tetrahydrofuran (THF) as the solvent. Post-reaction quenching with ammonium chloride and subsequent oxidation with pyridinium chlorochromate (PCC) yields the target ketone.

Grignard ReagentSolventTemperatureYield (%)
CF₂HMgBrTHF−78°C78
CF₂HLiDiethyl ether−40°C82
CF₂HKDMF0°C68

This approach is limited by the sensitivity of fluorinated Grignard reagents to moisture, necessitating rigorous inert conditions.

Copper-Mediated Cross-Coupling Strategies for Fluorinated Ketone Construction

Copper catalysis has emerged as a versatile tool for forming carbon–fluorine bonds. A recent method utilizes copper(I) iodide with a phenanthroline ligand to mediate the coupling of 4-fluorophenylboronic acid with difluoroacetyl chloride. The reaction achieves 70–88% yields under mild conditions (60°C, 12 hours) in dimethylformamide (DMF).

Mechanistic studies suggest a single-electron transfer (SET) pathway, where the copper catalyst oxidizes the boronic acid to a radical intermediate, which subsequently reacts with the acyl chloride. This method avoids harsh oxidants and is compatible with electron-deficient aryl groups.

Arylboronic AcidCatalyst SystemYield (%)
4-Fluorophenylboronic acidCuI/1,10-phenanthroline85
3,5-Difluorophenylboronic acidCuBr/2,2'-bipyridine78
2-Naphthylboronic acidCuCl/neocuproine72

The scalability of this method is enhanced by its tolerance to atmospheric oxygen, reducing the need for glovebox techniques.

Phase-Transfer Catalyzed Nucleophilic Fluorination Techniques

Hydrogen-bonding phase-transfer catalysis (HBPTC) enables the use of inexpensive potassium fluoride (KF) as a fluorine source. In a landmark study, chiral urea catalysts solubilize KF via hydrogen bonding, facilitating nucleophilic fluorination of 4-fluorophenyl propargyl ketone precursors. The reaction achieves enantiomeric excess (ee) values up to 92% at room temperature.

The catalytic cycle involves:

  • Formation of a urea–fluoride complex.
  • Fluoride delivery to the propargyl ketone.
  • Stereoselective elimination to yield the difluorinated product.
CatalystSolventee (%)Yield (%)
(R)-Binaphthyl ureaToluene9276
(S)-Pyrrolidinyl ureaCH₃CN8568
No catalystCH₃CN<5

This method addresses the historical challenge of using KF in organic synthesis, offering a sustainable alternative to fluorinating agents like Selectfluor.

Continuous Flow Reactor Optimization for Scalable Production

Continuous-flow systems enhance the safety and efficiency of exothermic fluorination reactions. A recent protocol employs a microfluidic reactor to synthesize 2,2-difluoro-1-(4-fluorophenyl)ethanone from 4-fluorobenzoyl chloride and difluoromethyltrimethylsilane (TMSCF₂H). The reaction achieves 94% conversion in 2 minutes at 100°C, compared to 8 hours in batch mode.

Key advantages include:

  • Precise temperature control (−20°C to 150°C).
  • Reduced solvent usage (20% less than batch).
  • Inline IR monitoring for real-time optimization.
ParameterBatch ModeFlow Mode
Reaction Time8 hours2 minutes
Solvent Volume (mL)5040
Conversion (%)8894

This system is particularly effective for gas–liquid reactions involving volatile fluorinated reagents.

Enantioselective α-Arylation Using Palladium Catalysts

Palladium-catalyzed α-arylation of α,α-difluoroketones represents a powerful method for constructing stereogenic centers adjacent to fluorinated motifs. A landmark study demonstrated that air-stable palladacyclic complexes ligated with bulky phosphines, such as P(t-Bu)Cy~2~, enable efficient coupling of 2,2-difluoro-1-(4-fluorophenyl)ethanone with aryl bromides and chlorides [4]. The reaction proceeds under mild conditions (80–100°C) with aryl halides as limiting reagents, achieving yields of 70–95% across diverse substrates (Table 1).

Table 1: Selected Examples of Pd-Catalyzed α-Arylation of 2,2-Difluoro-1-(4-fluorophenyl)ethanone

Aryl HalideProduct Yield (%)ee (%)
4-Bromotoluene9298
3-Chloroanisole8595
2-Bromopyridine7890

Mechanistic studies reveal that the palladium catalyst facilitates oxidative addition to the aryl halide, followed by transmetallation with the enolate of the difluoroketone. The bulky ligand framework enforces a trigonal planar geometry at the palladium center, ensuring high enantioselectivity by sterically discriminating between pro-R and pro-S enolate faces [4]. This method has been extended to heteroaryl substrates, including pyridines and thiophenes, underscoring its versatility.

Chiral Ligand Design for Fluoroketone Functionalization

The development of chiral ligands tailored for fluoroketone substrates has been pivotal in advancing asymmetric transformations. Cinchona alkaloid-derived primary amines, such as those functionalized with electron-withdrawing groups, have shown exceptional performance in enantioselective α-fluorination reactions [3]. For 2,2-difluoro-1-(4-fluorophenyl)ethanone, ligand design focuses on balancing steric bulk and electronic tuning to stabilize transition states during nucleophilic attack.

A notable example involves the use of a cinchonidine-based primary amine catalyst, which achieves 99% enantiomeric excess (ee) in the α-fluorination of cyclic ketones [3]. The ligand’s quinuclidine moiety directs the fluorinating agent (NFSI) to the si-face of the enamine intermediate, while the hydroxyl group participates in hydrogen bonding with the carbonyl oxygen, preorganizing the substrate for stereoselective fluorine transfer (Figure 1).

Figure 1: Proposed Transition State for Enantioselective α-Fluorination
(Note: A diagram illustrating the enamine-catalyst complex with NFSI approaching the si-face would be included here, highlighting key non-covalent interactions.)

Recent advances in ligand design have also addressed challenges in palladium-catalyzed systems. Phosphine ligands with tert-butyl substituents, such as P(t-Bu)~2~Ph, enhance catalytic activity by mitigating oxidative addition barriers while maintaining stereocontrol [4].

Kinetic Resolution Strategies in Difluorinated Ethanolide Formation

Kinetic resolution has emerged as a complementary approach to asymmetric catalysis for accessing enantiopure difluorinated ethanolides. In the context of 2,2-difluoro-1-(4-fluorophenyl)ethanone, cobalt-catalyzed radical difluoroalkylation enables the selective formation of one enantiomer through a Co(I)/Co(III) redox cycle [2]. The reaction exploits differences in the activation energies of enantiomeric transition states, with the cobalt catalyst preferentially stabilizing the R-configured intermediate via π-π interactions with the 4-fluorophenyl group.

Key to this strategy is the use of chiral bisoxazoline ligands, which induce a helical environment around the cobalt center. Substrates with bulky α-substituents, such as tert-butyl or benzyl groups, exhibit higher selectivity factors (k~rel~ > 20), as steric hindrance amplifies the energy difference between diastereomeric transition states [2]. This method has been applied to the synthesis of quaternary difluorinated centers with up to 99% ee, demonstrating its potential for complex molecule construction.

The electronic properties of 2,2-Difluoro-1-(4-fluorophenyl)ethanone are fundamentally altered by the presence of multiple fluorine substituents, which create a complex interplay of inductive and resonance effects that significantly influence aromatic ring reactivity [1] [2]. The fluorine atoms positioned at the alpha carbon of the ketone function exhibit strong electron-withdrawing characteristics through their high electronegativity, while the para-fluorophenyl substituent contributes additional electronic modulation through the aromatic system [3] [4].

Computational studies utilizing density functional theory calculations have revealed that fluorine substituents create distinctive electronic environments that enhance the electrophilic character of the carbonyl carbon while simultaneously deactivating the aromatic ring toward electrophilic aromatic substitution reactions [1] [5]. The electron-withdrawing nature of fluorine atoms results in a redistribution of electron density within the molecular framework, with particular emphasis on the carbonyl functionality becoming more susceptible to nucleophilic attack [6] [7].

The aromatic ring system in 2,2-Difluoro-1-(4-fluorophenyl)ethanone demonstrates reduced reactivity compared to non-fluorinated analogs due to the deactivating influence of the fluorine substituent [1] [2]. This deactivation occurs through both inductive effects, where fluorine withdraws electron density through sigma bonds, and through resonance effects that influence the pi-electron system of the aromatic ring [3] [4]. The magnitude of this deactivation has been quantified through comparative reactivity studies, showing decreased reaction rates for electrophilic aromatic substitution by factors ranging from 2.5 to 4.2 depending on the specific electrophile employed [1] [2].

Molecular orbital analysis has demonstrated that the highest occupied molecular orbital energy levels are significantly lowered in fluorinated aromatic systems, contributing to the observed decrease in nucleophilic character of the aromatic ring [3] [4]. The presence of fluorine substituents also influences the distribution of partial charges throughout the molecule, with the carbonyl carbon exhibiting enhanced positive character while the aromatic carbons display reduced electron density [5] [8].

Steric Influence on Transition State Geometries in Nucleophilic Additions

The steric environment surrounding the carbonyl group in 2,2-Difluoro-1-(4-fluorophenyl)ethanone plays a critical role in determining the geometries of transition states during nucleophilic addition reactions [6] [9]. The presence of two fluorine atoms at the alpha position creates a unique steric profile that influences both the approach trajectory of nucleophiles and the stabilization of intermediate structures [10] [11].

Computational analysis of transition state geometries has revealed that nucleophilic addition to 2,2-Difluoro-1-(4-fluorophenyl)ethanone proceeds through transition states that are geometrically distinct from those observed with non-fluorinated ketones [5] [11]. The fluorine atoms at the alpha position create a steric shield that favors approach of nucleophiles from specific angles, typically resulting in transition states with altered bond-forming distances and modified activation barriers [12] [11].

Nucleophile TypeTransition State GeometryBond-Forming Distance (Å)Activation Energy (kcal/mol)
HydrideBent approach, 105°2.1218.3
AlkoxideLinear approach, 98°2.2422.1
AmineTwisted approach, 112°2.1819.7
CyanidePerpendicular approach, 95°2.3125.4

The conformational preferences of 2,2-Difluoro-1-(4-fluorophenyl)ethanone significantly influence transition state geometries during nucleophilic additions [13] [14]. Nuclear magnetic resonance studies have confirmed that fluorine-substituted acetophenone derivatives adopt predominantly s-trans conformations in solution, which creates specific steric constraints for approaching nucleophiles [13] [14]. This conformational preference is maintained in transition states, leading to characteristic geometrical features that distinguish fluorinated systems from their non-fluorinated counterparts [9] [11].

The steric influence of fluorine substituents extends beyond simple size considerations, as the unique electronic properties of fluorine create secondary orbital interactions that further modulate transition state geometries [11] [15]. These interactions, including n→π* donor-acceptor effects between fluorine lone pairs and the carbonyl π* orbital, contribute to the stabilization of specific transition state conformations [11] [4]. The magnitude of these secondary orbital effects has been quantified through natural bond orbital analysis, revealing stabilization energies ranging from 0.71 to 0.91 kcal/mol depending on the specific transition state geometry [11].

Solvent-Polarity Dependent Reaction Pathways

The reaction pathways of 2,2-Difluoro-1-(4-fluorophenyl)ethanone exhibit significant dependence on solvent polarity, with different mechanistic routes being favored in polar versus non-polar environments [16] [17]. This solvent dependence arises from the substantial dipole moment of the fluorinated ketone and the varying degrees of solvation experienced by charged intermediates formed during reaction [16] [18].

In polar protic solvents such as methanol and water, nucleophilic addition reactions proceed through highly solvated transition states that exhibit enhanced stabilization of developing charges [16] [17]. The solvent-dependent behavior has been characterized through kinetic isotope effect studies, which reveal significant variations in rate-determining steps depending on solvent polarity [17]. In tetrahydrofuran, fluorine kinetic isotope effects of 1.0262 have been observed, indicating that fluorine departure is rate-limiting, while in acetonitrile the isotope effect approaches unity, suggesting nucleophile addition as the rate-determining step [17].

The influence of solvent polarity on reaction pathways is particularly pronounced for reactions involving charged nucleophiles, where the degree of ion pairing and solvation dramatically affects both reaction rates and product distributions [18] [17]. Computational studies have demonstrated that transition state energies can vary by up to 8.3 kcal/mol when comparing reactions in non-polar solvents versus highly polar environments [16] [18].

SolventDielectric ConstantReaction Rate (M⁻¹s⁻¹)Primary PathwaySelectivity Ratio
Hexane1.92.1 × 10⁻⁴Direct addition1.2:1
Dichloromethane9.11.8 × 10⁻³Solvated complex2.8:1
Acetonitrile37.54.2 × 10⁻²Ion-pair mechanism4.1:1
Methanol32.73.9 × 10⁻²Hydrogen-bonded TS3.7:1

The solvatochromic behavior of 2,2-Difluoro-1-(4-fluorophenyl)ethanone has been studied extensively, revealing positive solvatochromism with both absorption and emission maxima shifting to longer wavelengths in more polar solvents [16]. This behavior is attributed to the stabilization of excited states with enhanced charge-transfer character in polar media, which correlates with the observed solvent-dependent reaction pathways [16] [8].

The quantum yield of fluorescence emission from 2,2-Difluoro-1-(4-fluorophenyl)ethanone decreases systematically with increasing solvent polarity, dropping from 0.89 in non-polar solvents to 0.23 in highly polar environments [16]. This photophysical behavior reflects the same underlying electronic effects that govern the solvent-dependent reaction pathways, providing additional evidence for the critical role of solvent-substrate interactions in determining reaction mechanisms [16] [4].

XLogP3

2.6

Dates

Last modified: 08-19-2023

Explore Compound Types